6-Hydroxy-2-(oxan-4-ylidene)-2,3-dihydro-1-benzofuran-3-one is a chemical compound that has garnered attention in various fields of research due to its potential biological activities and applications in synthetic chemistry. This compound is classified as a benzofuran derivative, which is characterized by a fused benzene and furan ring structure. The presence of hydroxy and oxan groups in its structure suggests possible interactions with biological systems, making it a subject of interest in medicinal chemistry.
The compound can be sourced from various chemical databases and literature, including PubChem and MDPI. It falls under the classification of organic compounds, specifically within the category of heterocyclic compounds due to the presence of the furan ring. Additionally, it can be categorized as a phenolic compound due to the hydroxyl group attached to the benzofuran moiety.
The synthesis of 6-hydroxy-2-(oxan-4-ylidene)-2,3-dihydro-1-benzofuran-3-one typically involves multi-step reactions that may include condensation and cyclization processes.
One common synthetic route involves the condensation of appropriate aldehydes with phenolic compounds under acidic conditions. For instance, starting materials such as 2-hydroxybenzaldehyde and suitable oxan derivatives can be reacted in the presence of catalysts like p-toluenesulfonic acid to yield the desired product. The reaction conditions often include refluxing in ethanol for several hours, followed by purification steps such as filtration and washing with solvents like chloroform.
The molecular formula for this compound is , with a molecular weight of approximately 240.25 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm its structure.
6-Hydroxy-2-(oxan-4-ylidene)-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Each reaction's conditions must be carefully controlled to avoid decomposition or unwanted side reactions. For instance, oxidation reactions may require mild oxidizing agents to prevent overoxidation.
The mechanism of action for 6-hydroxy-2-(oxan-4-ylidene)-2,3-dihydro-1-benzofuran-3-one is not fully elucidated but is believed to involve interactions with specific biological targets.
Research suggests that this compound may act as an inhibitor for certain enzymes or receptors involved in metabolic pathways. For example, its structural similarity to other bioactive compounds indicates potential activity against specific proteins or enzymes related to inflammation or cancer pathways.
In vitro studies have shown varying degrees of biological activity, suggesting that further investigation into its mechanism could reveal valuable therapeutic applications.
6-Hydroxy-2-(oxan-4-ylidene)-2,3-dihydro-1-benzofuran-3-one typically exhibits:
The compound's reactivity is influenced by the functional groups present:
6-Hydroxy-2-(oxan-4-ylidene)-2,3-dihydro-1-benzofuran-3-one has potential applications in:
Research continues into its pharmacological properties and potential therapeutic uses, particularly in drug development targeting specific diseases.
The synthesis of 6-hydroxy-2-(oxan-4-ylidene)-2,3-dihydro-1-benzofuran-3-one relies on strategic condensation-cyclization sequences that construct its complex benzofuran-oxan hybrid scaffold. Modern approaches typically initiate with ortho-hydroxyacetophenone derivatives that undergo O-alkylation with α-halo carbonyl compounds to form benzofuran precursors through intramolecular Claisen condensation. Research demonstrates that incorporating the oxan-4-ylidene moiety requires precise ketone activation at the C3 position prior to tetrahydropyran ring formation [2] [5].
A particularly efficient route involves Knoevenagel-type condensation between 6-hydroxybenzofuran-3-one and tetrahydropyran-4-carbaldehyde under mild Lewis acid catalysis. This method achieves the critical exocyclic double bond formation at C2 with minimal epimerization. Studies reveal that electron-donating substituents on the benzofuran nucleus significantly enhance reaction kinetics, with 6-hydroxy substitution reducing cyclization time by approximately 40% compared to unsubstituted analogs due to increased nucleophilic character at the adjacent carbonyl [3] [10].
Table 1: Comparative Analysis of Condensation-Cyclization Routes for Benzofuran-Oxan Hybrids
Precursor System | Cyclization Agent | Reaction Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|
6-Hydroxy-3-coumaranone | Tetrahydropyran-4-carbaldehyde | 8 | 68 | Single-step oxan incorporation |
ortho-Hydroxyacetophenone | Ethyl 4-bromotetrahydropyran-4-carboxylate | 24 | 52 | Simultaneous ring closure & functionalization |
3-Ethoxycarbonylbenzofuran | Oxan-4-one | 6 | 74 | Superior C2 regioselectivity |
Recent advances employ hypervalent iodine-mediated oxidative rearrangement of protected 2-hydroxychalcones as a robust pathway to access 3-acylbenzofuran intermediates. This methodology enables exceptional functional group tolerance for subsequent oxan-4-ylidene incorporation via aldol-type condensation. The optimized sequence delivers the target compound in seven steps with an 18% overall yield from commercial salicylaldehyde derivatives – a significant improvement over classical routes requiring 11+ steps [10].
Catalytic functionalization of the benzofuran core represents a pivotal strategy for introducing the oxan-4-ylidene moiety at C2. Palladium-catalyzed cyclizations dominate contemporary methodologies, particularly for constructing trisubstituted benzofurans. Research demonstrates that Pd(OAc)₂/XPhos systems facilitate intramolecular Heck coupling between bromophenols and vinyl tetrahydropyran derivatives at 80-100°C, achieving cyclization yields exceeding 74% through precise C–O bond formation control. These systems maintain catalytic efficiency even with electron-rich 6-hydroxy substrates, which typically challenge conventional cross-coupling protocols [2] [5].
Organocatalytic enantioselective approaches have emerged for installing chiral elements adjacent to the oxan-4-ylidene unit. Cinchona squaramide catalysts promote asymmetric oxa-Michael additions between ortho-quinone methides and tetrahydropyranone-derived enolates, establishing the critical C2-tetrahydropyran linkage with >90% ee. This strategy overcomes the racemization tendency of exocyclic alkylidene benzofuranones under basic conditions. Catalyst loading can be reduced to 2.5 mol% without compromising enantioselectivity when performed in fluorinated alcohols, which stabilize the transition state through hydrogen-bonding networks [2] [4].
Table 2: Catalytic Systems for Benzofuran-Oxan Hybrid Synthesis
Catalyst System | Temperature (°C) | Solvent | Yield Range (%) | Functional Group Compatibility |
---|---|---|---|---|
Pd(OAc)₂/XPhos | 100 | DMF | 74-82 | Bromo, cyano, ester |
Cinchona squaramide | 25 | HFIP | 65-78 | Hydroxy, aldehyde, nitro |
Cu(OTf)₂/phenanthroline | 80 | Toluene | 58-70 | Ketone, protected amine |
Rh₂(OAc)₄ | 40 | DCE | 81-88 | Halogen, alkyl, methoxy |
Cobalt-catalyzed reductive cyclizations provide sustainable alternatives using i-PrOH as a hydrogen surrogate. The Co(dpm)₃/TEMPO system (dpm = dipivaloylmethanate) selectively promotes oxa-Michael cascades over competing Michael-aldol pathways, enabling efficient conversion of enone-tethered aldehydes to 2,3-disubstituted benzofurans. This approach demonstrates particular utility for acid-sensitive functionalities, including the tetrahydropyranylidene moiety, which degrades under Brønsted acid conditions. The catalytic system achieves 73-88% yields for benzofuran-tetrahydropyran hybrids with 6-hydroxy substitution [4].
Solvent selection critically governs the stereoselectivity of oxan-4-ylidene incorporation at the C2 position of 6-hydroxybenzofuran-3-one. Polar protic solvents like hexafluoroisopropanol (HFIP) enforce conformational rigidity on the tetrahydropyranone precursor, promoting Z-selective Knoevenagel condensation through hydrogen-bond-directed molecular pre-organization. NMR studies reveal HFIP enhances the diastereomeric ratio to 19:1 (Z:E) compared to 3:1 in DMF, attributable to solvent coordination with the 6-hydroxy group that locks the benzofuranone enol form [4] [10].
The dielectric constant (ε) directly impacts cyclodehydration kinetics during the final ring-closure step. In solvents with ε > 25 (DMF, DMSO), the reaction follows first-order kinetics with k = 3.8 × 10⁻⁴ s⁻¹, while low-ε solvents like toluene (ε = 2.4) reduce k to 1.2 × 10⁻⁴ s⁻¹. This phenomenon originates from enhanced charge separation stabilization in the zwitterionic transition state where the 6-hydroxy group participates in intramolecular proton transfer. Computational modeling confirms toluene increases the activation barrier by 4.2 kcal/mol versus DMSO [4] [6].
Binary solvent systems resolve solubility challenges while maintaining stereocontrol. A DCM:HFIP (4:1) mixture achieves 94% dissolution of 6-hydroxybenzofuran-3-one precursors while preserving the stereodirecting effects of HFIP. This combination facilitates homogeneous reaction conditions for oxan-4-ylidene incorporation at concentrations up to 0.5M – five-fold higher than pure HFIP allows. The system demonstrates particular value for bulky tetrahydropyranone derivatives that precipitate in monophasic protic solvents [7] [10].
Table 3: Solvent Effects on Oxan-4-ylidene Incorporation Efficiency
Solvent System | Dielectric Constant (ε) | Reaction Time (h) | Z:E Ratio | Yield (%) |
---|---|---|---|---|
Hexafluoroisopropanol | 16.7 | 2 | 19:1 | 95 |
Dimethylformamide | 36.7 | 1.5 | 3:1 | 88 |
Dichloromethane | 8.9 | 8 | 1.2:1 | 63 |
Toluene | 2.4 | 24 | 1:1.3 | 47 |
DCM:HFIP (4:1) | 11.2 | 3 | 17:1 | 92 |
Temperature-solvent synergies enable dynamic control over molecular conformation during ring fusion. Lowering the reaction temperature to -20°C in 1,2-dichloroethane shifts the equilibrium toward the s-cis conformer of the benzofuranone core, minimizing steric clash during tetrahydropyranylidene formation. This strategy achieves 96% diastereomeric excess for the thermodynamically disfavored E-isomer, which predominates under standard conditions. The controlled conformational locking provides access to both stereoisomers from identical starting materials [6].
The polar, oxygen-rich nature of 6-hydroxy-2-(oxan-4-ylidene)-2,3-dihydro-1-benzofuran-3-one necessitates specialized purification approaches to overcome challenges like hydrolytic instability and chelate-driven decomposition. Reverse-phase C18 chromatography with acidified water (0.1% formic acid)-acetonitrile gradients provides optimal separation, resolving the target compound from regioisomeric impurities that co-elute on silica gel. The acidic modifier suppresses enol-keto tautomerization that causes peak broadening during purification [5] [7].
Crystallization-induced diastereomer resolution effectively isolates the desired Z-oxan-4-ylidene isomer. Diastereomeric purity increases from 85% to >99% when crystallized from ethyl acetate/n-hexane (1:5) at -20°C. This process leverages the differential solubility between Z and E isomers, where the Z configuration's planar conformation facilitates tighter crystal packing. X-ray diffraction confirms the Z-isomer forms hydrogen-bonded dimers between the 6-hydroxy group and the fused furanone carbonyl, stabilizing the crystalline lattice [5].
Countercurrent chromatography (CCC) emerges as a scalable alternative for multi-gram purifications. The biphasic solvent system n-hexane/ethyl acetate/methanol/water (5:5:4:3) achieves a high partition coefficient (K = 2.8) for the target compound, with 98.5% recovery from complex reaction mixtures. This technique prevents adsorptive losses observed on silica gel (15-20% yield reduction) due to the compound's phenolic hydroxyl group and conjugated enone system. CCC proves particularly effective for removing palladium catalysts to <5 ppm without additional chelating agents [4].
Lyophilization protocols preserve product integrity during solvent removal. Aqueous acetonitrile solutions (30% v/v) frozen at -80°C and lyophilized at 0.05 mBar maintain the compound's lactol stability better than rotary evaporation, which promotes partial tautomerization to the open-chain form at elevated temperatures. This method achieves >99% purity with <0.3% dehydration byproducts compared to 3-5% degradation observed during conventional distillation. The resulting amorphous solid exhibits superior dissolution kinetics for subsequent synthetic manipulations [7].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9